molecular formula C6H2F4N4 B015731 4-Azidotetrafluoroaniline CAS No. 294187-78-3

4-Azidotetrafluoroaniline

Cat. No. B015731
M. Wt: 206.1 g/mol
InChI Key: JRTIIUJTWGUHFO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-azidotetrafluoroaniline can be achieved through multiple methods, one of which involves a modified Curtius rearrangement that produces a stable carbamate intermediate. This intermediate can then be deprotected to yield 4-azidotetrafluoroaniline with a decent yield of 65-73%. Another synthesis route starts from pentafluoronitrobenzene, which is converted into 4-azidotetrafluoronitrobenzene with a high yield. This is followed by a series of reactions including Sn/HCl reduction, FMOC protection, diazotization, and deprotection to produce 4-azidotetrafluoroaniline (Chehade & Spielmann, 2000).

Scientific Research Applications

  • Protein and Peptide Modification : Escher et al. (1979) highlighted its use as a protein and peptide modifying agent for photoaffinity labeling. This involves high nitrene reactivity and the ability to label with tritium or iodine, enabling the isolation of cleaved ligand-receptor complexes (Escher, Robert, & Guillemette, 1979).

  • Photoaffinity Reagent : Chehade and Spielmann (2000) demonstrated its synthesis, presenting it as a promising photoaffinity reagent with potential applications in various fields (Chehade & Spielmann, 2000).

  • Biomolecule Imaging : Shieh, Hangauer, and Bertozzi (2012) identified fluorogenic azidofluorescein derivatives, which enhance biomolecule imaging in no-wash conditions. This offers a platform for the rational design of tailored probes for biological imaging (Shieh, Hangauer, & Bertozzi, 2012).

  • Diazotization and Synthesis of Azo Compounds : Alty et al. (1984) reported on the successful diazotization of 4-aminotetrafluoropyridine, yielding azo compounds, which have applications in dye synthesis and other areas (Alty, Banks, Thompson, & Fishwick, 1984).

  • Antiviral Research : Smith et al. (2009) explored the antiviral potency of compounds like 4'-azido-2'-deoxy-2'-fluorocytidine against hepatitis C virus, highlighting its significance in antiviral research (Smith et al., 2009).

  • Structure-Control and Infrared Tracking in Proteins : Lee et al. (2012) used 4-azidoproline as a structure-control and probe element, enabling infrared tracking of proline roles in protein structure, function, and dynamics (Lee et al., 2012).

  • Dye Synthesis and Textile Applications : Koh and Greaves (2001) synthesized an alkali-clearable azo disperse dye with a fluorosulfonyl group, showing promising dyeing and wash fastness properties on poly(ethyleneterephthalate) (Koh & Greaves, 2001).

properties

IUPAC Name

4-azido-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F4N4/c7-1-3(9)6(13-14-12)4(10)2(8)5(1)11/h11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTIIUJTWGUHFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393094
Record name 4-AZIDOTETRAFLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azidotetrafluoroaniline

CAS RN

294187-78-3
Record name 4-AZIDOTETRAFLUOROANILINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
KAH Chehade, HP Spielmann - The Journal of Organic Chemistry, 2000 - ACS Publications
p-Azidotetrafluoroaniline (1) was synthesized in 65−73% yield by two different methods employing a stable carbamate intermediate. The first method trapped the intermediate …
Number of citations: 72 0-pubs-acs-org.brum.beds.ac.uk
KAH Chehade, K Kiegiel, RJ Isaacs… - Journal of the …, 2002 - ACS Publications
… To determine the pK a of N-methyl-4-azidotetrafluoroaniline, we first fit … 4-azidotetrafluoroaniline was then estimated with eq 3 when the σ values used above for 4-azidotetrafluoroaniline …
Number of citations: 90 0-pubs-acs-org.brum.beds.ac.uk
T Deng, W Mazumdar, Y Yoshinaga… - Journal of the …, 2021 - ACS Publications
… The mildness of these aziridination conditions was tested by examining a photoaffinity chemical probe, 4-azidotetrafluoroaniline, (29) as a potential N atom source (entry 13). Despite …
Number of citations: 18 0-pubs-acs-org.brum.beds.ac.uk
KAH Chehade - 2001 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Y Hatanaka, Y Sadakane - Current topics in medicinal …, 2002 - ingentaconnect.com
One of the major events occurring at biological interfaces is the specific recognition of bioactive ligands by their receptor proteins. The elucidation of interacting partners is an immediate …
XY Zhang, XY Lin, BY Guo, C Tan, Y Han - Journal of Molecular Structure, 2022 - Elsevier
4-Azido-3,5-dinitro-1H-pyrazole (ADNP) was synthesized in good yield and high purity, with the possibility of large-scale preparation. Based on the reactivity of the acidic proton, the …
P Kumar, SK Agarwal, KC Gupta - Bioconjugate chemistry, 2004 - ACS Publications
A new heterobifunctional reagent, N-(3-trifluoroethanesulfonyloxypropyl)anthraquinone-2-carboxamide (NTPAC) has been developed, useful for making bioconjugates and …
Number of citations: 21 0-pubs-acs-org.brum.beds.ac.uk
E Leyva, MS Platz, SE Loredo-Carrillo… - Current Organic …, 2020 - ingentaconnect.com
… http://0-dx-doi-org.brum.beds.ac.uk/10.1016/S0022-1139(00)81644-9 (c) Chehade, KAH; Spielmann, HP Facile and efficient synthesis of 4azidotetrafluoroaniline: a new photoaffinity reagent. J. Org. …
R Sala, C Loro, F Foschi, G Broggini - Catalysts, 2020 - mdpi.com
A wide range of methodologies for the preparation of organic azides has been reported in the literature for many decades, due to their interest as building blocks for different …
Number of citations: 17 0-www-mdpi-com.brum.beds.ac.uk
Y Sadakane, Y Hatanaka - … , Darvas F, Guttman A, Dormán G …, 2004 - books.google.com
The specific recognition of bioactive ligands by their receptor proteins is an essential event occurring at biological interfaces. The elucidation of their partners contributes to our …
Number of citations: 2 books.google.com

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